Diosmetin t-butyldimethylsilyl ether-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26O6Si |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C22H26O6Si/c1-22(2,3)29(5,6)28-14-10-16(24)21-17(25)12-19(27-20(21)11-14)13-7-8-18(26-4)15(23)9-13/h7-12,23-24H,1-6H3/i4D3 |
InChI Key |
MQBWJVZJDBPKEU-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[Si](C)(C)C(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Diosmetin T Butyldimethylsilyl Ether D3
Strategies for Deuterium (B1214612) Incorporation
The label "-d3" in the target compound's name, confirmed by its IUPAC name 5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one, specifies that the three deuterium atoms are located on the methoxy (B1213986) group at the 4'-position of the B-ring. nih.gov This dictates the most effective strategy for its synthesis.
The most direct and specific method for producing the 4'-(methoxy-d3) feature is through the synthesis from a suitable precursor using a deuterated reagent. princeton.edu In this approach, the flavonoid luteolin (B72000) serves as the ideal starting material. nih.gov Luteolin has the same core structure as diosmetin (B1670712) but possesses a hydroxyl group at the 4'-position instead of a methoxy group.
The synthesis involves the selective methylation of the 4'-hydroxyl group of luteolin using a deuterated methylating agent. Common reagents for this transformation include deuterated iodomethane (B122720) (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). This reaction is typically performed in the presence of a mild base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. This method ensures that the deuterium atoms are incorporated exclusively at the desired methoxy position, yielding Diosmetin-d3 with high isotopic purity. This approach is superior to post-synthetic methods for this specific target molecule as it avoids non-specific isotope exchange. nih.gov
Post-synthetic deuteration involves exchanging existing protons on a fully formed diosmetin molecule with deuterium atoms. This is generally achieved through hydrogen-deuterium (H/D) exchange reactions, often catalyzed by acids or bases in the presence of a deuterium source like deuterium oxide (D₂O). nih.govresearchgate.net Another approach involves metal-catalyzed H/D exchange.
However, this strategy is not well-suited for synthesizing Diosmetin-d3. The C-H bonds of the methoxy group are not acidic and are generally non-exchangeable under typical H/D exchange conditions. While acidic aromatic protons on the flavonoid rings could potentially be exchanged, this would not lead to the required methoxy-d3 labeling. princeton.edu Therefore, post-synthetic deuteration is not a viable pathway for this specific target compound, highlighting the necessity of the targeted precursor synthesis approach.
Tert-Butyldimethylsilylation Chemistry
The introduction of a tert-butyldimethylsilyl (TBDMS) ether serves to protect one or more of the reactive hydroxyl groups on the Diosmetin-d3 molecule. TBDMS ethers are widely used because they are stable under many reaction conditions but can be removed selectively when needed. organic-chemistry.orgnumberanalytics.com
The standard procedure for the silylation of phenolic hydroxyl groups involves the reaction of the flavonoid with tert-butyldimethylsilyl chloride (TBDMS-Cl). organic-chemistry.org This reaction requires a base to act as a proton scavenger and, in some cases, as a catalyst. Imidazole (B134444) is a highly effective base for this purpose, as it can form a reactive silylimidazolium intermediate that accelerates the reaction. organic-chemistry.orgresearchgate.net
The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred as they significantly increase the reaction rate compared to less polar solvents like dichloromethane (B109758) (DCM). researchgate.net For a successful silylation, the reaction must be conducted under anhydrous (dry) conditions to prevent the hydrolysis of the TBDMS-Cl reagent and the silyl (B83357) ether product.
Diosmetin possesses three hydroxyl groups at positions C5, C7, and C3', each with different reactivity. This difference allows for chemo- and regioselective silylation by carefully controlling the reaction conditions. The reactivity of flavonoid hydroxyl groups towards silylation generally follows the order: 7-OH > 4'-OH > 3'-OH > 5-OH. researchgate.net
7-OH: This is the most acidic and sterically accessible phenolic hydroxyl group, making it the most reactive site for silylation. researchgate.net Reaction with one equivalent of TBDMS-Cl will predominantly yield the 7-O-TBDMS derivative.
3'-OH: The hydroxyl group on the B-ring is the next most likely site to react after the 7-OH group.
5-OH: This hydroxyl group is the least reactive due to strong intramolecular hydrogen bonding with the adjacent carbonyl group at C4, which reduces its nucleophilicity and increases its steric hindrance. researchgate.net
To achieve monosilylation at the most reactive 7-OH position, a stoichiometric amount (approximately 1 equivalent) of the silylating agent is used under mild conditions. To produce a per-silylated derivative (where all hydroxyl groups are protected), an excess of the silylating agent and more forcing conditions would be required. The ambiguous name "Diosmetin t-butyldimethylsilyl ether-d3" likely refers to the most common and easily formed 7-O-TBDMS isomer.
Multi-step Synthetic Pathway Design and Optimization
An optimized synthetic pathway for this compound integrates the deuteration and protection steps in a logical sequence to maximize efficiency and yield.
The most rational pathway is as follows:
Deuterated Methylation of Luteolin: The synthesis begins with luteolin. A selective methylation of the 4'-hydroxyl group is performed using CD₃I and a suitable base (e.g., K₂CO₃) in a polar solvent like acetone (B3395972) or DMF. This step yields Diosmetin-d3. nih.govnih.gov Purification is typically achieved via column chromatography.
Regioselective Silylation of Diosmetin-d3: The purified Diosmetin-d3 is then subjected to silylation. To synthesize the likely target, the 7-O-TBDMS ether, approximately one equivalent of TBDMS-Cl and imidazole are added to a solution of Diosmetin-d3 in anhydrous DMF. organic-chemistry.orgresearchgate.net The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Purification: The final product, Diosmetin-7-O-tert-butyldimethylsilyl ether-d3, is isolated from the reaction mixture through an aqueous workup followed by purification, typically using flash column chromatography on silica (B1680970) gel. researchgate.net
Optimization of this pathway involves ensuring completely anhydrous conditions for the silylation step to prevent reagent loss and product decomposition. researchgate.net Furthermore, careful control of stoichiometry in the silylation step is crucial for achieving high regioselectivity and minimizing the formation of di- or tri-silylated byproducts.
Intermediate Synthesis and Derivatization Strategies
Intermediate Synthesis: Diosmetin-d3
The defining feature of Diosmetin-d3 is the trideuteriomethoxy group ([2H3]methyloxy or -OCD3) at the 4'-position of the flavonoid B-ring. nih.gov The most direct synthetic route to this intermediate is the selective 4'-O-methylation of Luteolin using a deuterated methylating agent. Luteolin is a readily available starting material and serves as the aglycone precursor for Diosmetin. frontiersin.orgnih.gov
The key transformation is:
Selective Methylation: The 4'-hydroxyl group of Luteolin is selectively methylated. This reaction is typically carried out using a deuterated methyl source, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The reaction yields 3',5,7-Trihydroxy-4'-(methoxy-d3)flavone, also known as Diosmetin-d3. nih.govmedchemexpress.com
Derivatization: Silylation to form the final compound
Once the Diosmetin-d3 intermediate is synthesized and purified, the remaining free hydroxyl groups at the 3', 5, and 7 positions are protected using a silylating agent. This derivatization is necessary to increase the compound's stability and volatility for certain analytical techniques like gas chromatography. nih.gov
tert-Butyldimethylsilylation: The hydroxyl groups of Diosmetin-d3 are converted to tert-butyldimethylsilyl (TBS) ethers. This is achieved by reacting the intermediate with tert-butyldimethylsilyl chloride (TBSCl). The reaction is generally performed in an anhydrous polar aprotic solvent, such as DMF, with a catalyst like imidazole. jocpr.com The imidazole acts as a base and a transfer agent for the silyl group, facilitating the efficient formation of the TBS ethers. This protection strategy temporarily masks the reactive hydroxyl groups. jocpr.comorganic-chemistry.org
Protecting Group Manipulation and Deprotection Techniques Relevant to TBS Ethers
The use of protecting groups is a cornerstone of complex organic synthesis, allowing for the selective transformation of multifunctional molecules. jocpr.comresearchgate.net The tert-butyldimethylsilyl (TBS) group is a common choice for protecting alcohols due to its ease of introduction, stability across a range of reaction conditions, and selective removal. jocpr.comnumberanalytics.com While the target compound is the silylated ether, understanding its deprotection is crucial for its application and for strategic synthesis design.
The stability of TBS ethers is notable; they are generally resistant to aqueous base but can be cleaved under acidic or fluoride-mediated conditions. The relative stability of common silyl ethers under acidic conditions is typically: TMS < TES < TBS < TIPS < TBDPS. This differential stability allows for orthogonal protection strategies, where one type of silyl ether can be removed while another remains intact. organic-chemistry.orgnumberanalytics.com
A variety of reagents can be employed for the deprotection of TBS ethers, each with specific advantages regarding mildness and chemoselectivity.
| Reagent Class | Specific Reagent | Typical Conditions | Notes |
|---|---|---|---|
| Fluoride-Based | Tetrabutylammonium fluoride (B91410) (TBAF) | THF, Room Temperature | Most common method; can be basic, potentially causing side reactions. numberanalytics.com |
| Hydrofluoric acid-Pyridine (HF•Py) | THF/Pyridine, 0 °C to RT | Highly effective but corrosive and toxic. | |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | THF, Room Temperature | Anhydrous source of fluoride. | |
| Acid-Catalyzed | Acetic Acid (AcOH) / H₂O / THF | Room Temperature to 45 °C | Mild acidic conditions; often requires prolonged reaction times. |
| p-Toluenesulfonic acid (p-TsOH) | Methanol, 0 °C | Effective for cleaving silyl ethers via solvolysis. | |
| Lewis Acid Catalysts | Zirconium(IV) chloride (ZrCl₄) | Acetonitrile (B52724), Room Temperature | Reported to be highly chemoselective. |
| Bismuth(III) triflate (Bi(OTf)₃) / TEMPO | Acetonitrile | Used for oxidative deprotection, converting the alcohol directly to a carbonyl. |
Purification and Yield Enhancement Techniques in Deuterated Compound Synthesis
The successful synthesis of isotopically labeled compounds like this compound depends heavily on effective purification and methods to maximize yield and isotopic incorporation.
To enhance yield, synthetic reactions are often driven to completion by using an excess of a key reagent. In the deuteration step, using an excess of iodomethane-d3 ensures high levels of deuterium incorporation. mdpi.com Similarly, during silylation, an excess of TBSCl and imidazole ensures all hydroxyl groups are protected. Optimizing reaction parameters such as temperature and time is also critical. google.com
Chromatographic Purification Methodologies
Chromatography is indispensable for isolating the intermediate and final products from reaction mixtures. youtube.com Both the deuterated intermediate (Diosmetin-d3) and the final silylated product require careful chromatographic separation to achieve high purity.
Column Chromatography: This is the primary method for preparative scale purification. youtube.com For flavonoids and their derivatives, silica gel is the most common stationary phase for normal-phase chromatography. silicycle.comajol.info A solvent gradient, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297), is used to elute compounds based on their polarity. youtube.com Macroporous resins and polyamide have also proven effective for flavonoid purification. frontiersin.orgnih.gov
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for analytical standards, preparative RP-HPLC is the method of choice. nih.gov This technique is highly effective for separating complex mixtures of flavonoids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical tool, GC-MS is crucial for assessing the purity and confirming the identity of the final product. The silylation step is often performed specifically to make flavonoids like diosmetin volatile enough for GC analysis. nih.govmdpi.com
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Primary purification of intermediate and final product. youtube.comajol.info |
| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecyl-silylated silica) | Acetonitrile/Water or Methanol/Water Gradient | High-purity final separation. nih.govnih.gov |
| Macroporous Resin Chromatography | e.g., D101, AB-8 | Ethanol/Water Gradient | Initial purification and enrichment of flavonoids from crude extracts. frontiersin.orgnih.gov |
Crystallization and Other Isolation Techniques
In addition to chromatography, other techniques are vital for the isolation and purification of solid compounds.
Crystallization: This is a powerful technique for obtaining highly pure solid material. usf.edu The process often involves dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) and then inducing crystallization by cooling or by the slow addition of a "poor" solvent in which the compound is insoluble. scirp.orgresearchgate.netgoogle.com The purity of the starting material is critical for successful crystal growth. researchgate.net A semi-synthetic process for diosmetin from diosmin (B1670713) utilizes multiple crystallization steps from different concentrations of alcohol to achieve high purity. google.com
Liquid-Liquid Extraction (Solvent Partitioning): This technique is fundamental during the workup phase of a synthesis. It is used to separate the desired organic product from aqueous solutions containing inorganic salts or other water-soluble impurities. Solvents like ethyl acetate are commonly used to extract flavonoids from aqueous mixtures. scielo.brresearchgate.net
Precipitation: This method can be used for rapid, bulk purification. By dissolving a crude mixture in a solvent and then adding a non-solvent, the desired product can often be selectively precipitated, leaving more soluble impurities in the solution. google.com
Advanced Spectroscopic Characterization for Synthetic Confirmation and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Mass and Deuteration Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of synthetic products like Diosmetin (B1670712) t-butyldimethylsilyl ether-d3. It provides a highly accurate mass measurement of the parent ion, enabling the confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of flavonoids and their derivatives. nih.govresearchgate.netnih.gov
For Diosmetin t-butyldimethylsilyl ether-d3, the expected monoisotopic mass can be calculated with high precision. This experimental value is then compared against the theoretical mass. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the successful synthesis of the target compound. rsc.orgnih.gov
Isotope Pattern Analysis for Deuterium (B1214612) Content
The incorporation of deuterium into a molecule predictably alters its isotopic pattern in the mass spectrum. researchgate.net HRMS is sufficiently sensitive to distinguish between the H/D isotopologs (D0, D1, D2, d3, etc.) of a compound. nih.gov This capability is crucial for confirming not only the presence of the deuterium label but also for quantifying the isotopic purity of the synthesized "this compound".
By analyzing the relative abundances of the isotopic peaks, the percentage of deuterium incorporation can be calculated. nih.govrsc.org For a -d3 labeled compound, the peak corresponding to the molecule with three deuterium atoms (M+3) should be the most abundant in the isotopic cluster, with minor contributions from M+0, M+1, and M+2, representing the unlabeled and partially labeled species.
Table 1: Theoretical Isotopic Distribution for this compound This table is illustrative and actual results may vary based on isotopic purity.
| Isotopologue | Description | Expected Relative Abundance |
|---|---|---|
| M+0 | Unlabeled | Low |
| M+1 | One Deuterium | Low |
| M+2 | Two Deuteriums | Low |
| M+3 | Three Deuteriums (Target) | High |
Fragmentation Pathway Analysis for Structural Integrity
Tandem mass spectrometry (MS/MS) experiments are conducted to verify the structural integrity of the molecule. In these experiments, the precursor ion (the protonated or deprotonated molecule) is isolated and subjected to collision-induced dissociation (CID), generating a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint. mdpi.comresearchgate.net
The fragmentation of flavonoids is well-studied and typically involves retro-Diels-Alder (RDA) cleavage of the C-ring, as well as losses of small neutral molecules like CO and H2O. nih.govresearchgate.netmdpi.com For silylated flavonoids, the fragmentation is also characterized by losses related to the silyl (B83357) group. nih.govresearchgate.net In the case of this compound, key fragmentation pathways would include:
Loss of the t-butyldimethylsilyl group: A characteristic loss of the protecting group.
Loss of a methyl radical (•CH3) from the methoxy (B1213986) group: A common fragmentation for methoxylated flavonoids. mdpi.com
Retro-Diels-Alder (RDA) Cleavage: This cleavage of the C-ring provides diagnostic fragments that confirm the substitution pattern on the A and B rings. researchgate.netresearchgate.net
Retention of the Deuterated Fragment: Crucially, the fragmentation analysis would confirm that the deuterium label remains on the intended portion of the molecule, for instance, if the label is on the methoxy group, fragments containing this group will show a mass shift of +3 Da.
Table 2: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound This table is predictive, based on known fragmentation of similar flavonoids.
| m/z (predicted) | Proposed Fragment | Significance |
|---|---|---|
| [M+H-15]⁺ | Loss of a methyl group (•CH₃) | Confirms presence of silyl or methoxy group |
| [M+H-57]⁺ | Loss of a t-butyl group | Characteristic of t-butyldimethylsilyl ether |
| [M+H-131]⁺ | Loss of t-butyldimethylsilanol | Confirms silylated hydroxyl group |
| RDA Fragments | Varies based on cleavage | Confirms flavonoid backbone structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.net A combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for the covalent framework of the molecule and the exact position of the deuterium label.
Deuterium NMR (²H NMR) for Confirmation of Deuteration Position
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei in a molecule. wikipedia.orgyoutube.com While proton (¹H) NMR would show the disappearance of a signal at the site of deuteration, ²H NMR provides positive confirmation by showing a signal at the chemical shift corresponding to the deuterated position. wikipedia.orgsigmaaldrich.com
For "this compound," a ²H NMR spectrum would be expected to show a single peak in the region characteristic of a methoxy group. This provides unambiguous evidence that the deuterium atoms have been incorporated into the intended C4'-methoxy position. The integration of this peak can also be used to assess the level of deuteration. sigmaaldrich.comnih.govwiley.com
Multi-dimensional NMR Techniques for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, HMQC, HMBC)
¹H NMR: Provides information on the chemical environment of all protons. The spectrum would confirm the presence of aromatic protons on the A and B rings, and the protons of the t-butyl and dimethylsilyl groups. A key feature would be the absence of the C4'-methoxy proton signal, which has been replaced by deuterium. pressbooks.publibretexts.org
¹³C NMR: Shows all unique carbon atoms in the molecule. The carbon attached to the deuterium will show a characteristic multiplet due to C-D coupling and an upfield isotope shift compared to its unlabeled counterpart. cdnsciencepub.com
HMQC/HSQC: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are 2D NMR experiments that correlate directly bonded proton and carbon atoms. youtube.comlibretexts.orglibretexts.org This technique is used to assign each proton signal to its attached carbon atom, confirming, for example, the C-H connectivities of the flavonoid skeleton.
Table 3: Representative NMR Data for this compound Chemical shifts (δ) are illustrative and depend on the solvent used.
| Technique | Observed Correlation / Signal | Structural Confirmation |
|---|---|---|
| ¹H NMR | Absence of signal ~3.9 ppm | Successful deuteration of the 4'-methoxy group |
| ²H NMR | Signal ~3.9 ppm | Direct evidence of the -OCD₃ group |
| ¹³C NMR | Upfield shifted, multiplet signal for 4'-methoxy carbon | Isotope effect confirming C-D bond |
| HMBC | Correlation between H-5' and the 4'-methoxy carbon | Unambiguous placement of the deuterated methoxy group |
| HMBC | Correlation from phenolic proton (e.g., 5-OH) to silylated carbon | Confirms position of the silyl ether protecting group |
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups in a molecule. The spectrum of "this compound" would be expected to display characteristic absorption bands.
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the remaining free hydroxyl groups on the flavonoid skeleton. docbrown.infolibretexts.org
C-H Stretch: Absorptions just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds of the silyl group.
C=O Stretch: A strong absorption around 1650 cm⁻¹ is characteristic of the ketone in the C-ring of the flavone (B191248) structure.
C=C Stretch: Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. youtube.com
C-O Stretch: The spectrum will show strong C-O stretching bands. Aryl-alkyl ether stretches (like the methoxy group) and phenol (B47542) C-O stretches appear in the 1200-1300 cm⁻¹ region. The Si-O-C bond of the silyl ether will also contribute a strong absorption, typically found in the 1050-1150 cm⁻¹ range. pressbooks.publibretexts.org
C-D Stretch: The carbon-deuterium stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) than the corresponding C-H stretch, providing further, albeit often weaker, evidence of deuteration.
The combination of these spectroscopic techniques provides a comprehensive and rigorous characterization of this compound, confirming its molecular weight, isotopic enrichment, structural backbone, and the specific site of deuteration.
X-ray Crystallography (if applicable) for Solid-State Structure Elucidation
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a compound's chemical structure, including bond lengths, bond angles, and stereochemistry. For a synthetically modified natural product like this compound, obtaining a crystal structure would serve as the definitive confirmation of its molecular architecture and the specific sites of silylation and deuteration.
As of the current scientific literature, a specific X-ray crystallographic analysis for this compound has not been reported. The process of obtaining single crystals suitable for X-ray diffraction can be challenging, as it requires the compound to be highly pure and to crystallize in a well-ordered lattice. Factors such as the conformational flexibility introduced by the t-butyldimethylsilyl group can sometimes hinder crystallization.
Were such a study to be conducted, it would provide invaluable insights into the solid-state conformation of the molecule. The data would reveal the planarity of the flavone backbone, the orientation of the bulky t-butyldimethylsilyl ether group relative to the rest of the molecule, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.
In the absence of direct crystallographic data for this compound, researchers rely on a combination of other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to deduce its structure. For instance, studies on the silylation of other flavonoids like quercetin (B1663063) have used tandem mass spectrometry to determine the sequential reactivity of the different hydroxyl groups, providing a likely model for the position of the silyl group on the diosmetin scaffold. nih.gov
Analytical Method Development Utilizing Diosmetin T Butyldimethylsilyl Ether D3 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique for obtaining highly accurate and precise measurements of the concentration of an element or molecule in a sample. researchgate.net The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte—in this case, Diosmetin (B1670712) t-butyldimethylsilyl ether-d3—to the sample containing the native analyte (diosmetin). nih.govmdpi.com After the standard (spike) and the native analyte have been thoroughly mixed and equilibrated, the sample is analyzed by a mass spectrometer. The instrument measures the altered ratio of the isotopes. scielo.br From this measured ratio, along with the known amount of the added spike, the initial concentration of the native analyte in the sample can be calculated with high accuracy. nih.gov
One of the most significant advantages of the IDMS approach is its ability to correct for inevitable analyte losses during sample preparation and analysis. researchgate.netnih.gov Biological samples are complex and often require extensive cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) before they can be analyzed. During these multi-step processes, some of the analyte is invariably lost.
When a SIL-IS like Diosmetin t-butyldimethylsilyl ether-d3 is used, it is added to the sample at the very beginning of the workflow. Because the internal standard is chemically identical to the analyte (diosmetin), it experiences the exact same physical and chemical losses during every step of extraction, purification, and injection. nih.gov Since the final measurement is based on the ratio of the analyte to the internal standard, as long as they are in equilibrium, any proportional loss of both compounds does not affect the accuracy of the final calculated concentration. mdpi.com
Matrix effects occur when other components in the sample matrix interfere with the analyte's ionization in the mass spectrometer's source, leading to inaccurate quantification. By using a SIL-IS that co-elutes with the analyte, both compounds are subjected to the same matrix effects, ensuring the ratio between them remains constant and allowing for reliable quantification.
Ion suppression or enhancement is a specific and pervasive type of matrix effect in mass spectrometry, particularly when using Electrospray Ionization (ESI). It happens when co-eluting molecules from the sample matrix compete with the analyte for ionization efficiency in the ESI source. researchgate.net This competition can either reduce the formation of analyte ions (suppression) or, less commonly, increase it (enhancement), leading to significant errors in quantification.
The use of a co-eluting SIL-IS is the most effective strategy to combat these effects. This compound, having nearly identical physicochemical properties to its non-labeled counterpart, will elute from the chromatography column at virtually the same time. researchgate.net Consequently, it enters the mass spectrometer's ion source under the exact same matrix conditions as the native diosmetin. Any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to the same degree. This preserves the analyte-to-internal standard ratio, effectively neutralizing the impact of ion suppression/enhancement and ensuring the integrity of the quantitative results. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
While silylation derivatization to form a t-butyldimethylsilyl ether is most commonly employed to prepare flavonoids for Gas Chromatography-Mass Spectrometry (GC-MS) by increasing their volatility, the principles of using a deuterated standard are directly applicable to Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govnih.gov LC-MS/MS is a powerful technique that is frequently used for the analysis of underivatized flavonoids like diosmetin and its metabolites in complex biological matrices. The high resolution of liquid chromatography combined with the high sensitivity and selectivity of tandem mass spectrometry makes it ideal for pharmacokinetic studies.
The effective separation of diosmetin and its metabolites from endogenous interferences is crucial for accurate analysis. This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.gov Optimization of chromatographic conditions involves adjusting various parameters to achieve good peak shape, resolution, and suitable retention times.
Several column and mobile phase combinations have been successfully used for diosmetin analysis. The choice of column is often a C18 or a related stationary phase that provides good retention for moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with an acid additive like formic acid to improve peak shape and ionization efficiency. nih.gov
| Analyte(s) | Column | Mobile Phase | Flow Rate | Reference |
|---|---|---|---|---|
| Diosmin (B1670713) and Diosmetin | C18 reversed-phase (dimensions not specified) | Methanol / 1% Formic Acid (58:42, v/v) | 0.5 mL/min | nih.gov |
| Diosmetin-7-o-β-d-glucoside | UPLC BEH C18 (dimensions not specified) | Acetonitrile / 0.1% Formic Acid (gradient elution) | Not specified | |
| Diosmetin and glucuronide metabolites | Ascentis RP-Amide (150 × 2.1 mm, 5 µm) | Not specified | Not specified | nih.gov |
| Diosmetin glucuronide metabolites | HALO C18 (50 × 0.3 mm, 2.7 µm) | Gradient elution (details in source) | Not specified | nih.gov |
Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, is the detection method of choice for quantifying low-level analytes in complex samples. nih.gov MRM provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for a given compound.
In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to isolate the precursor ion (the molecular ion or a protonated/deprotonated molecule, [M+H]+ or [M-H]-) of the target analyte. This isolated ion is then fragmented in a collision cell. The third quadrupole is set to isolate a specific, characteristic fragment ion (product ion). Only the signal from this specific transition is recorded. This two-stage filtering process drastically reduces chemical noise and interferences, allowing for highly sensitive and selective detection.
For diosmetin and its derivatives, specific MRM transitions are developed and optimized to yield the strongest and most reliable signal for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Diosmetin | 301.2 | 286.1 | Positive | nih.gov |
| Diosmetin-7-o-β-d-glucoside | 463.1 | 301.0 | Positive | |
| Diosmin | 609.0 | 463.0 | Positive | nih.gov |
Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of polar and semi-polar compounds like flavonoids and their glycosides. ESI generates gas-phase ions directly from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density increases until ions are ejected into the mass analyzer.
ESI is a "soft" ionization technique, meaning it typically produces intact molecular ions (e.g., [M+H]+ in positive mode or [M-H]- in negative mode) with minimal fragmentation in the source. This is advantageous as it provides clear molecular weight information, which is essential for the first stage of MS/MS (precursor ion selection). Flavonoids can be analyzed in either positive or negative ion mode, and the choice often depends on the specific structure of the flavonoid and which mode provides better sensitivity. For instance, while many flavonoids yield prominent [M-H]- ions, some derivatives like diosmetin-7-o-β-d-glucoside have been found to be more suitable for detection in the ESI positive mode. The fragmentation patterns observed in MS/MS can be highly characteristic and are used to confirm the identity of the flavonoid structure.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds, including flavonoids like diosmetin. researchgate.net However, due to the low volatility and thermal instability of many flavonoids, a derivatization step is often necessary to make them suitable for GC analysis. researchgate.net
To enhance the volatility and thermal stability of flavonoids for GC analysis, derivatization of their polar functional groups (hydroxyl groups) is a critical step. researchgate.netresearchgate.net Silylation is a common derivatization technique where active hydrogens in the analyte are replaced by a silyl (B83357) group. researchgate.netnih.gov
One effective silylation reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent reacts with the hydroxyl groups of diosmetin to form tert-butyldimethylsilyl (TBDMS) ethers. idc-online.com This process significantly increases the volatility of the diosmetin molecule, allowing it to be analyzed by GC. researchgate.net The use of MTBSTFA can lead to higher degrees of silylation and, in some cases, more complete reactions compared to other methods. nih.gov
The derivatization process typically involves dissolving the sample in a suitable solvent, adding the silylating reagent, and heating the mixture to facilitate the reaction. researchgate.netyoutube.com The resulting TBDMS derivative of diosmetin is then stable and volatile enough for injection into the GC-MS system.
Achieving optimal separation and peak shape in the GC analysis of derivatized diosmetin requires careful optimization of several parameters. gcms.cz The goal is to obtain sharp, symmetrical peaks with good resolution from other components in the sample matrix.
Key GC parameters to optimize include:
Column Selection : The choice of capillary column is crucial. Columns with a non-polar or semi-polar stationary phase, such as those with 5% phenyl polysiloxane, are often used for flavonoid analysis. impactfactor.org Column dimensions (length, internal diameter, and film thickness) also play a significant role in resolution and analysis time. gcms.cz Narrower columns can increase efficiency and reduce analysis time. gcms.cz
Temperature Program : A temperature gradient is typically employed, starting at a lower temperature to allow for the separation of more volatile compounds and gradually increasing to elute the less volatile derivatized diosmetin. The ramp rate affects both separation and analysis time. gcms.cz
Carrier Gas Flow Rate : The linear velocity of the carrier gas (commonly helium or hydrogen) influences chromatographic efficiency. gcms.cz Operating at the optimal flow rate for the chosen column maximizes resolution.
Injector Temperature : The injector temperature must be high enough to ensure rapid and complete volatilization of the derivatized analyte without causing thermal degradation.
By systematically adjusting these parameters, a robust GC method can be developed for the reliable analysis of Diosmetin t-butyldimethylsilyl ether.
Following separation by the gas chromatograph, the derivatized diosmetin molecules enter the mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) techniques, such as Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM), offer high selectivity and sensitivity for trace-level analysis. cuni.cz
Selected Ion Monitoring (SIM) : In SIM mode, the mass spectrometer is set to detect only specific ions corresponding to the analyte of interest. cuni.cz This enhances sensitivity by increasing the dwell time on the selected ions, leading to a better signal-to-noise ratio compared to a full scan. cuni.cz
Selected Reaction Monitoring (SRM) : SRM provides even greater specificity than SIM. cuni.czchempedia.info In an SRM experiment, a specific precursor ion (e.g., the molecular ion of the derivatized diosmetin) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. cuni.cz The transition from the precursor ion to the product ion is highly specific to the analyte, minimizing interference from co-eluting compounds. chempedia.info For diosmetin, a common transition monitored is from m/z 301.2 to 286.1. researchgate.netnih.gov
The use of this compound as an internal standard is crucial for accurate quantification. The deuterated standard has a slightly higher mass than the non-deuterated analyte, allowing for its separate detection by the mass spectrometer. For instance, the transition for ¹³C,d₃-diosmetin can be monitored at m/z 305.11 to 286.0. nih.gov By comparing the peak area of the analyte to that of the known concentration of the internal standard, precise quantification can be achieved.
When using deuterated internal standards in GC-MS analysis, a phenomenon known as "cross-contribution" can occur. researchgate.net This refers to the contribution of the analyte's isotopic signal to the signal of the deuterated standard, and vice versa. researchgate.net This can happen due to the natural abundance of isotopes in the analyte molecule, which can result in ions with the same mass-to-charge ratio as the deuterated standard. nih.gov
This cross-contribution can potentially affect the accuracy of quantification. researchgate.net However, studies have shown that in some cases, such as with dimethyl azelate and its d6-deuterated analog, cross-contribution of ions is not the primary reason for differences in mass spectral responses. researchgate.net Instead, differences in ionization efficiency between C-H and C-D bonds can play a role. researchgate.net
To mitigate potential inaccuracies arising from cross-contribution, several approaches can be taken:
Careful Selection of Monitoring Ions : Choosing ions for the analyte and the internal standard that are well-separated in mass can minimize overlap.
High-Resolution Mass Spectrometry : Using high-resolution mass spectrometry can help to distinguish between the analyte and internal standard signals, even if they have the same nominal mass. rsc.org
Correction Algorithms : Mathematical corrections can be applied to the data to account for the known isotopic distribution and any observed cross-contribution. nih.gov This can involve creating a calibration function that accounts for the nonlinear behavior caused by this overlap. nih.gov
By being aware of and addressing the potential for cross-contribution, the accuracy and reliability of quantitative GC-MS methods using deuterated standards like this compound can be ensured.
Comprehensive Method Validation Parameters and Criteria
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. impactfactor.org For the quantification of diosmetin using this compound as an internal standard, a comprehensive validation process should be undertaken according to established guidelines.
The key validation parameters include:
Selectivity and Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net
Linearity and Range : The range over which the method provides results that are directly proportional to the concentration of the analyte. semanticscholar.org
Accuracy and Precision : The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision). nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Recovery : The efficiency of the extraction procedure. nih.gov
Stability : The stability of the analyte in the sample matrix under different storage and processing conditions. nih.gov
Matrix Effects : The influence of the sample matrix on the ionization of the analyte. researchgate.net
Linearity is a critical parameter in quantitative analysis, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range. reddit.com
Calibration Curve Construction:
To establish linearity, a calibration curve is constructed by analyzing a series of standards containing known concentrations of diosmetin and a constant concentration of the internal standard, this compound. semanticscholar.org The peak area ratio of the analyte to the internal standard is plotted against the corresponding analyte concentration.
Linear Regression Analysis:
The resulting data points are then subjected to linear regression analysis to determine the relationship between the response and concentration. researchgate.net The equation of the line (y = mx + c) and the coefficient of determination (R²) are calculated. An R² value close to 1 (typically > 0.99) indicates a strong linear relationship. researchgate.netnih.gov
Range:
The linear range of the method is the concentration interval over which the calibration curve is linear, accurate, and precise. researchgate.netnih.gov This range should encompass the expected concentrations of diosmetin in the samples to be analyzed. For example, a validated GC/MS method for diosmetin showed linearity in the concentration range of 2-300 ng/mL in plasma and urine, with a correlation coefficient (r) greater than 0.999. nih.gov Another study using LC-MS/MS for diosmin and diosmetin found good linearity in the range of 0.25-500 ng/ml. nih.gov
Data Table: Example Calibration Curve Data for Diosmetin Analysis
Below is an example of a data table that would be generated during the establishment of linearity for a diosmetin assay.
| Concentration of Diosmetin (ng/mL) | Peak Area of Diosmetin | Peak Area of Diosmetin-d3 (IS) | Peak Area Ratio (Analyte/IS) |
| 2.5 | 15,234 | 145,876 | 0.104 |
| 5 | 31,456 | 146,123 | 0.215 |
| 10 | 62,987 | 145,543 | 0.433 |
| 25 | 158,765 | 146,321 | 1.085 |
| 50 | 315,432 | 145,987 | 2.161 |
| 100 | 632,123 | 146,012 | 4.329 |
| 250 | 1,580,345 | 145,789 | 10.840 |
| 500 | 3,165,432 | 146,234 | 21.646 |
This table demonstrates the type of data collected to construct a calibration curve. The consistent peak area of the internal standard (IS) across all concentrations of the analyte is indicative of a stable analytical system. The increasing peak area ratio with increasing analyte concentration would then be plotted to generate the linear regression model.
Determination of Lower Limit of Quantification (LLOQ) and Detection (LLOD)
The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy.
In method development, the LLOQ is a critical parameter establishing the sensitivity of the assay. It is typically determined by analyzing a series of low-concentration calibration standards. rsc.org The LLOQ is often established as the lowest standard on the calibration curve where the response is at least five times the response of a blank sample and meets acceptance criteria for precision (e.g., Relative Standard Deviation, RSD < 20%) and accuracy (e.g., within ±20% of the nominal value). rsc.org The LLOD is generally determined based on a signal-to-noise ratio, commonly accepted as being greater than or equal to three.
For the analysis of diosmetin using this compound as an internal standard, these limits would be established by preparing and analyzing spiked plasma or other biological matrix samples. mdpi.com The use of the SIL-IS helps to stabilize the signal at these very low concentrations, allowing for more reliable determination.
Table 1: Representative LLOQ and LLOD Determination for Diosmetin
| Parameter | Method | Result | Acceptance Criteria |
|---|---|---|---|
| LLOD | Signal-to-Noise (S/N) Ratio | 0.5 ng/mL | S/N ≥ 3 |
| LLOQ | Precision (%RSD) | 1.8 ng/mL | ≤ 20% |
This table presents hypothetical but typical data for bioanalytical method validation.
Assessment of Intra-day and Inter-day Precision and Accuracy
Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. wisdomlib.orgwisdomlib.org Intra-day (or within-run) precision and accuracy are assessed by analyzing multiple replicates of quality control (QC) samples at different concentrations (low, medium, and high) within the same analytical run on the same day. wisdomlib.orgresearchgate.net Inter-day (or between-run) precision and accuracy are determined by analyzing the same QC samples over several different days to assess the method's reproducibility over time. rsc.orgwisdomlib.org
For a robust bioanalytical method, the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should typically not exceed 15%, except at the LLOQ where 20% is often acceptable. rsc.orgresearchgate.net The accuracy, expressed as the percentage of the nominal concentration, should be within ±15% (or ±20% at the LLOQ). rsc.orgresearchgate.net The use of this compound is crucial for achieving high precision and accuracy, as it co-elutes with the unlabeled diosmetin, effectively correcting for variations in extraction recovery and instrument response. texilajournal.comnih.gov
Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%RSD) | Inter-day Accuracy (% of Nominal) |
|---|---|---|---|---|---|
| LLOQ | 1.8 | 8.9 | 105.4 | 11.2 | 103.8 |
| Low | 5.0 | 6.5 | 97.2 | 8.1 | 98.5 |
| Medium | 50 | 4.1 | 101.3 | 5.9 | 102.1 |
| High | 400 | 3.8 | 98.9 | 5.2 | 99.6 |
This table presents hypothetical but typical data based on FDA guidelines for bioanalytical method validation. rsc.orgnih.gov
Evaluation of Selectivity and Specificity against Endogenous Interferents
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. rsc.orgresearchgate.net Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass filtering.
To evaluate selectivity, blank matrix samples from at least six different sources are analyzed to investigate for potential interferences at the retention time of the analyte (diosmetin) and the internal standard (this compound). rsc.org The response of any interfering peaks at the retention time of the analyte should not be more than 20% of the response of the LLOQ sample, and not more than 5% for the internal standard. rsc.org Because this compound has virtually identical chromatographic properties to the native analyte, it provides the best control for matrix-derived interferences that could suppress or enhance the ion signal. texilajournal.comwuxiapptec.com
Table 3: Representative Selectivity Assessment in Blank Human Plasma
| Source Lot | Interference at Diosmetin Retention Time (% of LLOQ) | Interference at IS Retention Time (% of IS Response) | Result |
|---|---|---|---|
| Lot 1 | < 1.5% | < 0.2% | Pass |
| Lot 2 | < 1.8% | < 0.1% | Pass |
| Lot 3 | < 2.5% | < 0.3% | Pass |
| Lot 4 | < 1.2% | < 0.1% | Pass |
| Lot 5 | < 2.1% | < 0.2% | Pass |
| Lot 6 | < 1.9% | < 0.2% | Pass |
This table presents hypothetical but typical data for bioanalytical method validation.
Stability Assessment of the Internal Standard in Analytical Solvents and Matrices
Assessing the stability of the analyte and the internal standard under various conditions is crucial to ensure that their concentration does not change from the time of collection to the moment of analysis. nih.gov While analyte stability is paramount, the internal standard must also be proven to be stable, especially if its chemical nature, solvent, or storage conditions differ significantly from the analyte. nih.gov
Key stability tests include:
Stock Solution Stability: Evaluating the stability of the internal standard in its stock solvent at room and refrigerated/frozen temperatures. nih.gov
Bench-Top Stability: Assessing stability in the biological matrix after being thawed and kept at room temperature for a period that mimics the sample handling process. nih.gov
Freeze-Thaw Stability: Evaluating the impact of repeated freezing and thawing cycles on the internal standard in the matrix. nih.gov
Long-Term Stability: Determining stability in the matrix when stored at the intended long-term storage temperature (e.g., -80°C). nih.gov
The stability is typically assessed by comparing the response of the stored samples against freshly prepared samples, with deviations of less than 15% being generally acceptable. nih.gov
Table 4: Representative Stability Data for this compound
| Stability Test | Condition | Duration | Mean % Deviation from Fresh | Result |
|---|---|---|---|---|
| Stock Solution Stability | Room Temperature | 24 hours | -2.1% | Stable |
| 4°C | 30 days | -1.8% | Stable | |
| Bench-Top Stability (in Plasma) | Room Temperature | 8 hours | -3.5% | Stable |
| Freeze-Thaw Stability (in Plasma) | -80°C to RT | 3 cycles | -4.2% | Stable |
| Long-Term Stability (in Plasma) | -80°C | 90 days | -5.7% | Stable |
This table presents hypothetical but typical data for bioanalytical method validation.
Applications of Diosmetin T Butyldimethylsilyl Ether D3 in Mechanistic and Pre Clinical Research
Quantitative Analysis of Diosmetin (B1670712) and its Metabolites in Experimental Biological Systems
The accurate measurement of diosmetin and its metabolites in complex biological samples like plasma, tissues, and cell lysates is fundamental to understanding its therapeutic potential. nih.gov Diosmetin-d3 is the ideal internal standard for these quantitative bioanalytical methods, typically employing LC-MS/MS. wuxiapptec.comnih.govrsc.org
In vitro systems are essential for predicting a compound's metabolic fate in humans. nih.gov Microsomal assays, using liver fractions rich in drug-metabolizing enzymes like UDP-glucuronosyltransferases (UGTs), are employed to study the rate of metabolism. nih.govresearchgate.net In these experiments, diosmetin is incubated with liver microsomes, and samples are taken at various time points. To accurately determine the concentration of remaining diosmetin, a fixed amount of Diosmetin-d3 is added to each sample before processing and analysis. This allows for precise quantification, correcting for any analyte loss during the extraction procedure. nebiolab.com
Similarly, studies using cultured cells, such as rat hepatocytes, investigate cellular uptake, metabolism, and potential protective effects. nih.gov For instance, when studying the antioxidant effects of diosmetin against a toxin in hepatocytes, researchers measure the concentration of the compound and its metabolites within the cells and the culture medium. nih.gov The use of Diosmetin-d3 as an internal standard is crucial for generating reliable data on the rate of diosmetin metabolism (metabolic stability) and for calculating enzyme kinetic parameters (e.g., K_m and V_max) by ensuring the accuracy of the concentration measurements over time. medchemexpress.comrsc.org
Table 1: Example Data from a Validated LC-MS/MS Method for Analyte Quantification This table represents typical validation parameters for a bioanalytical method using a stable isotope-labeled internal standard. The data is illustrative of the performance metrics achieved in such studies.
| Validation Parameter | Hesperetin (Analyte Analogue) | Diosmetin (Analyte) | Performance Metric |
| Linearity Range | 0.2–100 ng/mL rsc.org | 0.25-500 ng/mL nih.gov | r > 0.999 rsc.org |
| Lower Limit of Quantification | 0.2 ng/mL rsc.org | 0.25 ng/mL nih.gov | Signal-to-Noise Ratio ≥ 10 |
| Intra-batch Precision (%CV) | 2.06–9.54% rsc.org | 2.8% to 12.5% nih.gov | < 15% |
| Inter-batch Precision (%CV) | 2.11–7.76% rsc.org | 8.5% to 9.8% nih.gov | < 15% |
| Accuracy | -6.52% to 3.82% rsc.org | -1.6% to 3.5% nih.gov | Within ±15% of nominal |
| Extraction Recovery | >87% rsc.org | 89.2% nih.gov | Consistent and reproducible |
| Matrix Effect | 94.7% to 113.6% rsc.org | Not explicitly stated, but compensated by IS | Close to 100% indicates minimal effect |
Ex vivo studies bridge the gap between in vitro assays and whole-organism in vivo experiments. For example, human skin explants have been used to study the effects of diosmetin metabolites. mdpi.com In such studies, the tissue is exposed to the compound, and after a set period, the tissue is homogenized to extract and quantify the parent compound and any metabolites formed. nih.gov The addition of Diosmetin-d3 during the homogenization and extraction process is critical for accurately determining the concentration of diosmetin and its metabolites within that specific tissue, as it corrects for tissue-specific matrix effects and variable recovery. nih.gov This approach provides precise data on how a compound distributes into and is metabolized by a specific organ without the complexities of a full in vivo system.
Pharmacokinetic (PK) studies in animal models are vital for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.gov Following administration of diosmin (B1670713) (a prodrug that is rapidly converted to diosmetin) or diosmetin to rats, researchers collect biological samples like blood, urine, and feces over time. nih.govnih.gov
LC-MS/MS methods validated using Diosmetin-d3 as an internal standard are then used to quantify the concentrations of diosmetin and its major metabolites, such as diosmetin-glucuronide, in these samples. nih.govresearchgate.net This allows for the calculation of key pharmacokinetic parameters. Studies show that after oral administration, diosmetin is rapidly metabolized, with very little unchanged compound found in blood or urine; instead, it circulates primarily as glucuronide conjugates. nih.govnih.gov The use of the stable isotope-labeled standard ensures that these measurements are accurate, leading to reliable PK profiles that inform how the compound behaves in the body. nih.govregulations.gov
Table 2: Representative Pharmacokinetic Parameters of Diosmetin in Humans Data compiled from a study involving oral administration of diosmin, which is metabolized to diosmetin. The quantification of diosmetin relied on mass spectrometry methods where a SIL-IS is essential for accuracy.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit | Source |
| C_max (Total Diosmetin after deconjugation) | 6,049.3 ± 5,548.6 | pg/mL | nih.govresearchgate.net |
| T_max (Time to reach C_max) | 4.0 ± 0.0 | hours | researchgate.net |
| AUC_0-t (Area under the curve) | 71,959.0 ± 54,923.6 | h*pg/mL | researchgate.net |
| t_1/2 (Elimination half-life) | 31.5 ± 12.3 | hours | researchgate.netregulations.gov |
Stable Isotope Tracing for Metabolic Pathway Elucidation in Model Systems
Beyond its use for quantification, Diosmetin-d3 can also be used as a tracer to map the metabolic fate of the diosmetin molecule. nih.govnih.gov In this approach, the labeled compound is administered to the biological system, and researchers use mass spectrometry to specifically look for metabolites that contain the deuterium (B1214612) label. nih.gov
Stable isotope tracing is a powerful technique for mapping the flow of atoms through metabolic networks. nih.gov While typically associated with central carbon metabolism using tracers like ¹³C-glucose, the same principle applies to drug metabolism. By administering Diosmetin-d3 to an in vitro or in vivo model, researchers can track the deuterium label as the parent molecule is transformed. Every metabolite that is formed from diosmetin will also carry the d3-label, resulting in a predictable mass shift that can be detected by the mass spectrometer. nih.gov This provides unambiguous confirmation that a detected metabolite is derived from the administered diosmetin and not from an endogenous source, allowing for a clear mapping of its metabolic fate.
The primary application of stable isotope tracing for diosmetin is the definitive identification of its biotransformation pathways. nih.gov When analyzing samples from a study where Diosmetin-d3 was administered, researchers can perform a non-targeted search for pairs of signals separated by 3 mass units (the mass difference of the d3-label). This allows for the confident identification of diosmetin-derived metabolites.
Major biotransformation pathways for diosmetin identified through mass spectrometry include glucuronidation, sulfation, methylation, and hydroxylation. nih.gov For example, after administering diosmetin to rats, it is rapidly and extensively converted into glucuronide conjugates. nih.gov The two major metabolites identified in rat plasma are diosmetin-3'-glucuronide and diosmetin-7,3'-diglucuronide. nih.govresearchgate.net Using Diosmetin-d3 as the tracer would confirm that these glucuronide molecules originate from the administered drug, thus solidifying our understanding of its metabolic pathways.
Table 3: Identified Metabolites of Diosmetin in Rat Biological Samples This table summarizes metabolites identified in rat urine, plasma, and feces using high-resolution mass spectrometry. The use of a stable isotope tracer would definitively confirm the origin of these molecules.
| Metabolic Transformation | Identified Metabolites | Biological Matrix | Source |
| Glucuronidation | Diosmetin-3'-glucuronide | Plasma, Urine | nih.govnih.gov |
| Diglucuronidation | Diosmetin-7,3'-diglucuronide | Plasma, Urine | nih.govnih.gov |
| Sulfation | Diosmetin sulfate (B86663) | Urine, Feces | nih.gov |
| Methylation | Methyl-diosmetin | Urine, Feces | nih.gov |
| Hydroxylation | Hydroxy-diosmetin | Urine, Feces | nih.gov |
| Demethylation | Eriodictyol | Urine, Feces | nih.gov |
Research on Derivatization and Deuteration Effects on Analytical Performance
The use of isotopically labeled and derivatized standards, such as Diosmetin t-butyldimethylsilyl ether-d3, is a sophisticated strategy in analytical chemistry, particularly for pharmacokinetic and metabolic studies. This approach leverages chemical modification to enhance analytical performance in mass spectrometry and chromatography. Derivatization, through silylation, improves analyte stability and directs fragmentation pathways, while deuteration provides a stable isotopic signature for precise quantification.
Impact of Silylation on Mass Spectrometric Fragmentation Patterns
Silylation is a chemical derivatization technique that replaces active hydrogen atoms in hydroxyl groups with a silyl (B83357) group, in this case, a t-butyldimethylsilyl (TBDMS) group. This process is critical for the analysis of flavonoids like diosmetin, as it increases their thermal stability and volatility for gas chromatography-mass spectrometry (GC-MS) and influences their fragmentation in liquid chromatography-mass spectrometry (LC-MS).
The fragmentation of native, underivatized flavonoids in mass spectrometry often involves neutral losses of small molecules like water (H₂O) and carbon monoxide (CO). mdpi.com For diosmetin specifically, which contains a methoxy (B1213986) group, common fragmentation includes the elimination of a methyl radical (·CH₃) or methanol. researchgate.netnih.gov However, the introduction of a bulky TBDMS group fundamentally alters these fragmentation patterns, making them more predictable and structurally informative.
Research on silylated flavonoids, such as quercetin (B1663063), has shown that the primary fragmentation mechanism under collision-induced dissociation (CID) is a Retro-Diels-Alder (RDA) cleavage of the C-ring. nih.govnih.govresearchgate.net This reaction breaks the C-ring at two points, yielding characteristic fragment ions that contain the intact A- and B-rings. This process is invaluable for structural elucidation because it allows researchers to pinpoint the location of substitutions on the flavonoid backbone. nih.govresearchgate.net For Diosmetin t-butyldimethylsilyl ether, the silylation at one of the hydroxyl groups (e.g., at C-7) would direct the fragmentation, and the resulting RDA fragments would retain the TBDMS group, allowing for its positional confirmation. nih.govnih.gov The stability of these silylated fragments helps maintain the integrity of the ions, which is crucial for tracking the modification. nih.gov
Below is a data table illustrating the principal fragmentation pathways for native diosmetin and the expected dominant pathway for its silylated derivative.
| Compound | Precursor Ion (m/z) | Key Fragmentation Pathway | Major Fragment Ions (m/z) | Reference |
| Diosmetin | 301 [M+H]⁺ | Loss of methyl radical | 286 | researchgate.netnih.gov |
| Diosmetin | 301 [M+H]⁺ | Loss of CO | 273 | mdpi.com |
| Diosmetin t-butyldimethylsilyl ether | 415 [M+H]⁺ | Retro-Diels-Alder (RDA) | Varies based on cleavage | nih.govnih.govresearchgate.net |
Table 1: Comparison of Fragmentation Pathways.
Influence of Deuteration on Chromatographic Retention and Ionization Efficiency
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a cornerstone of quantitative analysis using mass spectrometry. The introduction of three deuterium atoms onto the methoxy group of diosmetin to create the "-d3" isotopologue results in a compound that is chemically almost identical to its natural counterpart but has a mass increment of 3 Daltons.
Influence on Ionization Efficiency: The primary advantage of deuteration is not an enhancement of ionization efficiency but its utility in stable isotope dilution analysis. However, the analytical methods chosen for flavonoids can significantly impact ionization and sensitivity. Studies have shown that using Hydrophilic Interaction Liquid Chromatography (HILIC) for flavonoid analysis can lead to significantly higher mass spectrometry sensitivity compared to traditional RP-LC. nih.govnih.gov This is because HILIC employs mobile phases with a high percentage of organic solvent (e.g., acetonitrile), which promotes more efficient desolvation and ionization in the electrospray ionization (ESI) source. nih.govresearchgate.net Therefore, while the deuteration of this compound does not intrinsically boost its ionization, the chromatographic systems where it is most effectively used often provide superior sensitivity. nih.govnih.gov The presence of the deuterium label allows the mass spectrometer to distinguish it from the endogenous (non-labeled) analyte, which is the basis for precise and accurate quantification.
The following table summarizes the expected influence of derivatization and deuteration on key analytical parameters.
| Parameter | Effect of Silylation | Effect of Deuteration (d3) | Rationale | Reference |
| MS Fragmentation | Major alteration; directs fragmentation via RDA | No significant change in pattern | The TBDMS group dictates cleavage pathways. | nih.govnih.govresearchgate.net |
| Chromatographic Retention | Can alter retention time based on polarity change | Negligible change | Isotopic substitution has a minimal effect on polarity and interaction with the stationary phase. | unife.itrsc.org |
| Ionization Efficiency | No direct enhancement | No direct enhancement | Efficiency is primarily a function of mobile phase composition (e.g., high organic content in HILIC) and ESI conditions, not the isotopic label itself. | nih.govnih.govresearchgate.net |
Table 2: Summary of Derivatization and Deuteration Effects.
Future Directions in the Research and Application of Diosmetin T Butyldimethylsilyl Ether D3
Innovations in Deuterated Standard Synthesis Methodologies
The synthesis of deuterated compounds is a cornerstone of modern analytical chemistry, providing essential tools for accurate quantification. researchgate.netclearsynth.com However, traditional methods can be resource-intensive and may lack efficiency. The future in this area is geared towards developing more streamlined, cost-effective, and environmentally conscious synthetic routes.
Development of More Efficient and Eco-Friendly Synthetic Routes
The demand for greener chemical processes has spurred research into more efficient and environmentally benign methods for deuterium (B1214612) incorporation. acs.orgrsc.org Traditional deuteration can involve harsh reagents and complex multi-step syntheses. snnu.edu.cn Innovations are focusing on minimizing waste, reducing energy consumption, and utilizing safer reagents.
One promising area is the advancement of flow chemistry for deuteration reactions. nih.gov This technique allows for precise control over reaction parameters, leading to higher efficiency and safety, especially when handling deuterium gas. tn-sanso.co.jp Flow reactors can significantly reduce reaction times and improve yields compared to conventional batch methods. tn-sanso.co.jp
Another eco-friendly approach gaining traction is base-mediated deuteration . acs.orgnih.gov For instance, methods using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as both the deuterium source and solvent offer a metal-free and cost-effective strategy for introducing deuterium into organic molecules. acs.orgnih.gov Additionally, photochemical methods, which use light to initiate the deuteration process, represent a mild and sustainable alternative to traditional chemical methods. rsc.org These approaches often allow for late-stage deuteration of complex molecules under ambient conditions. rsc.org
Future research will likely focus on expanding the substrate scope of these greener methods to include a wider variety of complex molecules like flavonoids, making the synthesis of compounds such as Diosmetin (B1670712) t-butyldimethylsilyl ether-d3 more sustainable.
Chemoenzymatic or Biocatalytic Approaches to Deuteration
The integration of biological catalysts, such as enzymes, into synthetic pathways offers unparalleled selectivity and efficiency under mild conditions. nih.gov Chemoenzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of deuterated compounds, including complex natural products. nih.gov
Biocatalytic deuteration leverages the specificity of enzymes to introduce deuterium at precise locations within a molecule. scielo.org.mx This can be particularly advantageous for complex structures like flavonoids, where regioselectivity is crucial. Enzymes can be used in combination with chemical steps in a chemoenzymatic synthesis to achieve transformations that are difficult to accomplish through traditional organic synthesis alone. nih.gov For example, a lipase (B570770) from Candida antarctica has been used for the regioselective acylation of flavonoid glycosides, a process that could be adapted for deuterated derivatives.
Recent advancements have demonstrated the use of enzymes for the deuteration of a range of organic molecules, including the synthesis of α-deuterated amino acids and deuterated aldehydes. These methods often utilize readily available and inexpensive deuterium sources like deuterium oxide (D2O). The development of such biocatalytic systems provides a sustainable and highly selective route to deuterated standards. scielo.org.mx
The future of deuterated standard synthesis will likely see an expansion of the biocatalyst toolbox, with enzymes being engineered or discovered to catalyze the deuteration of a broader array of molecules, including the specific flavonoid scaffold of diosmetin.
Development of Advanced Analytical Platforms for Enhanced Sensitivity and Throughput
The utility of a deuterated internal standard is intrinsically linked to the analytical platform used for its detection and quantification. Continuous advancements in analytical instrumentation are paving the way for more sensitive, rapid, and comprehensive analyses.
Integration with Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) has revolutionized the separation of complex mixtures, offering significant improvements in speed, resolution, and sensitivity compared to conventional HPLC. nih.gov The use of smaller particle sizes in UHPLC columns (typically below 2 μm) allows for faster separations without compromising efficiency. nih.gov
When coupled with mass spectrometry (MS), UHPLC-MS/MS has become a powerful tool for the analysis of flavonoids in various matrices. bohrium.comfrontiersin.orgnih.gov The high resolving power of UHPLC is particularly beneficial for separating structurally similar flavonoids and their metabolites. bohrium.com The integration of Diosmetin t-butyldimethylsilyl ether-d3 as an internal standard in UHPLC-MS/MS methods allows for accurate and precise quantification of diosmetin, even at low concentrations. clearsynth.com
Future developments in UHPLC technology, such as columns with even smaller particle sizes and advanced stationary phase chemistries, will likely lead to further enhancements in separation efficiency and throughput. This will enable the analysis of larger sample cohorts in shorter timeframes, which is crucial for large-scale metabolomics and clinical studies.
| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |
|---|---|---|---|
| Particle Size | 3-5 µm | <2 µm | Higher efficiency and resolution |
| Analysis Time | Longer | Shorter | Increased throughput |
| Solvent Consumption | Higher | Lower | More eco-friendly and cost-effective |
| Sensitivity | Good | Excellent | Improved detection of low-abundance analytes |
High-Resolution Accurate Mass (HRAM) Spectrometry for Untargeted Metabolomics
High-Resolution Accurate Mass (HRAM) spectrometry, particularly when performed on platforms like Orbitrap mass analyzers, provides exceptional mass accuracy and resolving power. thermofisher.comnih.gov This capability is critical for untargeted metabolomics, where the goal is to comprehensively measure all detectable metabolites in a sample. thermofisher.comnih.gov
HRAM is indispensable for confidently identifying compounds in complex biological matrices by providing highly accurate mass measurements, which can be used to determine the elemental composition of an unknown molecule. thermofisher.com In the context of using deuterated internal standards, HRAM can easily distinguish between the deuterated standard and its endogenous, non-deuterated counterpart, even when they co-elute chromatographically. thermofisher.com This is because the high resolving power can separate the isotopic peaks, allowing for unambiguous quantification. thermofisher.com
The use of this compound in conjunction with HRAM-based untargeted metabolomics workflows allows for the precise quantification of diosmetin while simultaneously profiling a wide range of other metabolites. nih.govisolife.nl This approach can provide a more holistic understanding of the biological system being studied.
Future trends in this area include the coupling of HRAM with other separation techniques like ion mobility spectrometry to further increase the resolution and confidence in compound identification. nih.gov The continued development of sophisticated data analysis software will also be crucial for processing the large and complex datasets generated by HRAM instruments. nih.gov
| Feature | Description | Relevance to Deuterated Standards |
|---|---|---|
| High Mass Accuracy | Provides very precise mass measurements (typically <5 ppm error). | Enables confident identification of both the analyte and the internal standard. |
| High Resolving Power | Ability to distinguish between ions with very similar mass-to-charge ratios. | Crucial for separating the isotopic peaks of the deuterated standard from the endogenous analyte. thermofisher.com |
| Full Scan Sensitivity | Allows for the detection of a wide range of ions in a single analysis. | Ideal for untargeted metabolomics studies where the goal is comprehensive metabolite profiling. |
| Dynamic Range | Ability to measure both high and low abundance ions in the same sample. | Facilitates accurate quantification across a wide range of analyte concentrations. |
Expansion to Novel Research Applications
While the primary application of this compound is as an internal standard for the quantification of diosmetin, its unique properties open the door to a range of novel research applications.
The t-butyldimethylsilyl (TBDMS) ether group is a well-established protecting group in organic synthesis, known for its stability under various conditions. organic-chemistry.orgwikipedia.orglibretexts.org This stability, combined with the isotopic label, makes this compound a valuable tool for studying the metabolic fate of diosmetin in vivo and in vitro. By introducing the deuterated compound into a biological system, researchers can trace its metabolic pathways and identify its biotransformation products using mass spectrometry. This can provide crucial insights into the bioavailability and bioactivity of diosmetin and its derivatives. nih.gov
Furthermore, the parent compound, diosmetin, is known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov As new flavonoid derivatives are being designed and synthesized to enhance these therapeutic effects, nih.gov deuterated and silylated analogues like this compound can serve as critical tools in the drug development process. They can be used in pharmacokinetic studies to accurately measure drug concentrations in biological fluids and tissues, helping to optimize dosing regimens and assess metabolic stability.
The exploration of novel flavonoids with potential therapeutic activities is an active area of research. mdpi.com As new bioactive flavonoids are discovered, there will be a corresponding need for their deuterated analogues to support preclinical and clinical development. The synthetic and analytical methodologies being advanced for compounds like this compound will be directly applicable to these future research endeavors.
Use in Mechanistic Biology Studies Beyond Standard Pharmacokinetics
The application of stable isotope-labeled compounds like this compound is poised to revolutionize mechanistic biology by enabling precise tracing of metabolic pathways and target interactions. Beyond conventional pharmacokinetic profiling, this labeled analog can elucidate the intricate molecular journeys of diosmetin within biological systems.
In mechanistic studies, deuterated compounds serve as tracers that can be distinguished from their endogenous counterparts by mass spectrometry. nih.gov This allows for the unambiguous tracking of the administered compound and its metabolites. For instance, in studies investigating the biotransformation of diosmetin, the use of a d3-labeled standard would allow for the precise quantification of metabolic products, even at very low concentrations. This is particularly valuable for identifying novel or low-abundance metabolites that might otherwise go undetected. mdpi.com
Furthermore, isotope labeling can be instrumental in understanding enzyme kinetics and mechanisms. By incubating this compound with liver microsomes or specific enzyme preparations, researchers can monitor the formation of metabolites and calculate kinetic parameters with high accuracy. The known mass shift of the deuterium label facilitates the clear identification of compound-related peaks in complex biological matrices. This approach has been successfully applied to study the metabolism of other flavonoids and drugs. semanticscholar.orgresearchgate.net
Future research could employ this labeled compound in pulse-chase experiments to investigate the dynamics of diosmetin uptake, metabolism, and clearance in various cell types or organ systems. youtube.com Such studies would provide a more dynamic picture of its cellular fate compared to static concentration measurements, offering insights into its mechanisms of action and potential for bioaccumulation.
| Potential Mechanistic Study | Methodology | Expected Outcome | Relevance |
| Metabolic Pathway Elucidation | Incubation with human liver microsomes followed by LC-MS/MS analysis using this compound as an internal standard. | Identification and quantification of phase I and phase II metabolites of diosmetin. | Understanding the biotransformation of diosmetin is crucial for evaluating its efficacy and potential toxicity. |
| Enzyme Inhibition Studies | Co-incubation of a probe substrate and this compound with specific CYP450 enzymes. | Determination of the inhibitory potential of diosmetin on major drug-metabolizing enzymes. | Assessing the potential for drug-drug interactions involving diosmetin. |
| Cellular Uptake and Efflux Dynamics | Pulse-chase experiments in cultured cells (e.g., Caco-2) with quantification by LC-MS/MS. | Measurement of the rates of diosmetin transport across cell membranes. | Elucidating the mechanisms of diosmetin absorption and distribution. |
Application in Advanced in vitro Toxicology Models for Metabolite Quantification
Advanced in vitro toxicology models, such as 3D cell cultures and organ-on-a-chip systems, offer a more physiologically relevant environment for assessing the safety of xenobiotics compared to traditional 2D cell cultures. The use of this compound in these sophisticated models can significantly enhance the accuracy and reliability of metabolite quantification, providing a clearer picture of diosmetin's toxicological profile.
In these complex in vitro systems, the biological matrix can be highly complex, leading to significant matrix effects in mass spectrometry analysis. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the gold standard for correcting for such effects, ensuring accurate quantification. nih.gov By spiking the labeled standard into the sample at a known concentration, any variations in sample preparation or instrument response that affect the analyte will also affect the internal standard, allowing for reliable normalization.
For example, when evaluating the potential hepatotoxicity of diosmetin in a 3D liver spheroid model, this compound would enable the precise measurement of both the parent compound and its metabolites within the spheroids and the surrounding culture medium. nih.gov This allows for the correlation of specific metabolite concentrations with observed toxicological endpoints, such as changes in cell viability or the expression of toxicity biomarkers. Similar approaches have been used to investigate the in vitro toxicity of other flavonoids. nih.gov
| In Vitro Model | Application of Labeled Compound | Toxicological Endpoint | Data Generated |
| 3D Liver Spheroids | Quantification of diosmetin and its metabolites in cell lysates and culture medium. | Cell viability, apoptosis markers, gene expression of stress-response proteins. | Dose-response curves for cytotoxicity and metabolite formation. |
| Kidney-on-a-Chip | Measurement of diosmetin and its metabolites in the "urine" output of the device. | Markers of kidney injury (e.g., KIM-1), changes in transporter function. | Assessment of potential nephrotoxicity and clearance mechanisms. |
| Blood-Brain Barrier Model | Determination of the transport of diosmetin and its metabolites across the barrier. | Barrier integrity, expression of tight junction proteins. | Evaluation of neurotoxic potential and central nervous system penetration. |
Computational and Theoretical Studies on Isotope Effects in Analytical Systems
The introduction of deuterium atoms into a molecule can subtly alter its physicochemical properties, leading to isotope effects that can influence its behavior in analytical systems. Computational and theoretical studies on this compound can provide valuable insights into these effects, aiding in method development and data interpretation.
Modeling of Fragmentation Pathways and Deuterium Scrambling
In mass spectrometry, the fragmentation of a molecule provides structural information that is crucial for its identification. The presence of deuterium atoms can alter these fragmentation pathways. Computational modeling, using quantum chemical methods, can be employed to predict the mass spectra of both the labeled and unlabeled compounds. mdpi.com By calculating the energies of different fragmentation routes, it is possible to rationalize the observed product ions and their relative intensities. nih.gov
A key consideration in the mass spectrometry of deuterated compounds is the potential for deuterium scrambling, where the deuterium atoms migrate to different positions within the ion before fragmentation. This can complicate the interpretation of mass spectra. Computational modeling can help to predict the likelihood of scrambling by examining the potential energy surfaces for hydrogen/deuterium exchange reactions within the ionized molecule. nih.gov Understanding these pathways is essential for the accurate structural elucidation of metabolites.
| Computational Method | Parameter Modeled | Application |
| Density Functional Theory (DFT) | Bond dissociation energies, transition state energies for fragmentation. | Prediction of the most likely fragmentation pathways and the resulting mass spectra. |
| Ab initio Molecular Dynamics | Trajectories of atoms within the ionized molecule over time. | Investigation of the potential for deuterium scrambling prior to fragmentation. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density distribution and bond critical points. | Analysis of the changes in electronic structure upon deuteration and silylation. |
Prediction of Chromatographic Behavior of Labeled Compounds
The substitution of hydrogen with deuterium can lead to a chromatographic isotope effect, where the labeled and unlabeled compounds have slightly different retention times. acs.org While this effect is often small, it can be significant in high-resolution chromatography. Quantitative Structure-Retention Relationship (QSRR) models can be developed to predict the chromatographic behavior of labeled compounds. nih.govchromatographyonline.com
QSRR models establish a mathematical relationship between the molecular descriptors of a compound and its retention time. nih.govresearchgate.net For this compound, descriptors that account for the changes in molecular properties upon deuteration and silylation (e.g., molecular volume, polarizability, and vibrational frequencies) can be incorporated into the model. By training the model on a set of related labeled and unlabeled compounds with known retention times, it becomes possible to predict the retention time of the d3-labeled diosmetin derivative. This predictive capability can aid in the optimization of chromatographic methods and the confident identification of the labeled compound in complex mixtures.
| QSRR Model Input | Model Type | Predicted Output | Utility |
| Molecular descriptors (e.g., logP, polar surface area, molecular volume), isotope position. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | Retention time (tR) or capacity factor (k'). | Facilitates method development and peak identification in chromatography. |
| Quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). | Artificial Neural Networks (ANN). | High-accuracy prediction of retention behavior under various chromatographic conditions. | Provides deeper insights into the molecular interactions governing separation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
